molecular formula C29H35F3N2O3 B8051085 Siponimod

Siponimod

Cat. No.: B8051085
M. Wt: 516.6 g/mol
InChI Key: KIHYPELVXPAIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siponimod is a complex organic compound known for its unique structural properties and potential applications in various fields, including pharmaceuticals and chemical research. This compound features a combination of azetidine and carboxylic acid functional groups, along with a trifluoromethyl group, which contributes to its distinct chemical behavior.

Preparation Methods

The synthesis of Siponimod involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One of the known methods includes the following steps :

    Formation of the intermediate: The initial step involves the reaction of 4-cyclohexyl-3-trifluoromethyl-benzyl alcohol with an appropriate reagent to form the benzyloxyimino intermediate.

    Ethylation: The intermediate is then subjected to ethylation using ethylating agents under controlled conditions to introduce the ethyl group.

    Azetidine ring formation: The azetidine ring is formed through a cyclization reaction involving the intermediate and suitable cyclizing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Siponimod undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Siponimod has several scientific research applications, including:

    Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural properties and biological activity.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and pathways.

    Biological Studies: The compound is used in biological research to explore its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the development of new materials and chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Siponimod involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Siponimod can be compared with similar compounds based on its structural features and chemical behavior. Similar compounds include:

    Azetidine derivatives: Compounds with azetidine rings and various substituents, which may exhibit similar reactivity and applications.

    Carboxylic acid derivatives: Compounds with carboxylic acid functional groups, which can undergo similar chemical reactions and have comparable biological activity.

    Trifluoromethyl compounds:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYPELVXPAIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of MnO2 (10 eq) in dioxane is added 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone O-(4-cyclohexyl-3-trifluoromethyl-benzyl)-oxime (1 eq). The resulting mixture is refluxed for 10 minutes. After filtration and concentration, the residue is dissolved in MeOH and treated with azetidine-3-carboxylic acid (2 eq) and Et3N (1.5 eq). The resulting mixture is heated at 50° C. for 30 minutes. After cooling to room temperature, NaBH3CN (3 eq) is added in portions. Purification by preparative LCMS results in 1-{4-[1-(4-cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid; 1H NMR (400 MHz, CD3OD) δ 1.24 (t, 3H), 1.30-1.60 (m, 5H), 1.74-1.92 (m, 5H), 2.28 (s, 3H), 2.79 (q, 2H), 2.92 (m, 1H), 3.68 (m, 1H), 4.32 (m, 4H), 4.51 (s, 2H) 5.22 (s, 2H), 7.38 (d, 1H), 7.50-7.68 (m, 5H). MS: (ES+): 517.3 (M+1)+.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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